Doxapram hydrochloride monohydrate
CAS No.: 15083-72-4
Cat. No.: VC0240057
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15083-72-4 |
---|---|
Molecular Formula | C11H13Cl2NO2 |
Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Doxapram hydrochloride monohydrate (CAS No. 7081-53-0) is characterized by the molecular formula C24H30N2O2.ClH.H2O and has a molecular weight of 432.99 . Its chemical structure contains a pyrrolidinone core with phenyl substituents and a morpholine moiety. The compound includes several synonyms including Stimulexin, Dopram hydrochloride hydrate, and others as cataloged in chemical databases . The IUPAC name for the base compound is 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone, which forms the hydrochloride salt with one molecule of water in its crystal structure .
Physical Characteristics
Doxapram hydrochloride monohydrate presents as a white to off-white crystalline powder with defined physical properties that support its pharmaceutical applications . The compound demonstrates a melting point range of 217-219°C and specific solubility characteristics that influence its formulation and administration routes .
Table 1: Physical and Chemical Properties of Doxapram Hydrochloride Monohydrate
Property | Characteristic |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point | 217-219°C |
Solubility | Soluble in water, alcohol, and methylene chloride |
Storage Conditions | Sealed in dry container at room temperature |
InChIKey | ZOMBFZRWMLIDPX-UHFFFAOYSA-N |
FDA UNII | P5RU6UOQ5Y |
Pharmacological Mechanism of Action
Doxapram hydrochloride monohydrate operates through a dual mechanism that distinguishes it from other respiratory agents. Its primary action involves respiratory stimulation mediated through peripheral carotid chemoreceptors . As dosage increases, the compound progressively stimulates central respiratory centers in the medulla, followed by broader activation across other parts of the brain and spinal cord .
Peripheral and Central Effects
Research using neonatal rat brainstem-spinal cord preparations has provided insights into the compound's central mechanisms. Studies demonstrate that doxapram application increases both the frequency and amplitude of cervical nerve (C4) inspiratory activity in a dose-dependent manner . Electrophysiological investigations reveal that doxapram induces changes in the properties of pre-inspiratory and inspiratory neurons, likely through effects on potassium channels . This research confirms the central actions of doxapram beyond its established peripheral chemoreceptor effects.
Physiological Response Profile
The respiratory stimulant action manifests primarily as an increase in tidal volume, accompanied by a slight increase in respiratory rate . Following administration, the compound may produce a pressor response that varies according to the patient's volume status, with more pronounced effects in hypovolemic compared to normovolemic states . This cardiovascular response results from improved cardiac output rather than peripheral vasoconstriction and corresponds with increased catecholamine release .
Clinical Applications
Doxapram hydrochloride monohydrate has established therapeutic value across several clinical scenarios requiring respiratory support. Its applications span multiple medical disciplines and patient populations.
Postanesthesia Respiratory Support
In postanesthesia settings, doxapram hydrochloride monohydrate serves two primary functions. First, once airway obstruction and hypoxia possibilities have been eliminated, it can stimulate respiration in patients experiencing drug-induced postanesthesia respiratory depression or apnea, except when caused by muscle relaxant drugs . Second, it can pharmacologically stimulate deep breathing in postoperative patients, with recommendations for quantitative oxygenation monitoring methods such as pulse oximetry during administration .
Management of Drug-Induced Central Nervous System Depression
For patients with mild to moderate respiratory and CNS depression resulting from drug overdosage, doxapram hydrochloride monohydrate can stimulate respiration, hasten arousal, and encourage the return of laryngopharyngeal reflexes . When administering the compound for this indication, clinicians must exercise caution to prevent vomiting and aspiration, which represent potential complications in this patient population .
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic profile of doxapram hydrochloride monohydrate demonstrates rapid onset and relatively brief duration of action, making it suitable for acute interventions but requiring careful administration planning for sustained effect.
Onset and Duration
Following recommended single intravenous injection, respiratory stimulation typically begins within 20 to 40 seconds . Peak effects manifest at 1 to 2 minutes post-administration, with duration ranging from 5 to 12 minutes depending on patient factors and dosing . This pharmacokinetic profile necessitates continuous infusion for sustained effect in many clinical scenarios.
Metabolism and Elimination
Doxapram undergoes extensive hepatic metabolism, with the principal route of excretion for both metabolites and small amounts of unchanged drug occurring via bile to the feces . The compound's metabolic pathway involves liver-mediated processes that transform the parent compound into metabolites with potentially different activity profiles.
Drug Interactions and Precautions
Clinical use of doxapram hydrochloride monohydrate requires awareness of potential drug interactions that may affect safety or efficacy. Notable interactions include increased risk of arrhythmias when administered with volatile liquid general anesthetics, requiring a minimum 10-minute interval between anesthetic discontinuation and doxapram administration .
Research Findings
Scientific investigation of doxapram hydrochloride monohydrate continues to elucidate its mechanisms and applications. Recent research using brainstem-spinal cord preparations from newborn rats has provided valuable insights into the compound's neuronal effects.
Neurophysiological Studies
Experiments with neonatal rat preparations capable of generating respiratory rhythm under in vitro conditions for several hours have demonstrated doxapram's effects on both respiratory pattern and neuronal firing . Application of doxapram for 15-minute intervals increased both frequency and amplitude of cervical nerve inspiratory activity in a dose-dependent manner . Electrophysiological recordings revealed alterations in pre-inspiratory and inspiratory neuron properties, suggesting respiratory activity enhancement likely occurs via effects on potassium channels in these specialized neurons .
Historical Development and Clinical Experience
Doxapram has been investigated as a clinical treatment and used therapeutically to increase tidal volume and respiratory rate across multiple conditions . Its applications extend to facilitating recovery from anesthetic agents and drug overdose, reducing pulmonary complications after major surgery, treating neonatal apnea in therapy-resistant cases, and managing respiratory failure in chronic obstructive pulmonary disease . This research history reflects the compound's longstanding value in respiratory medicine.
Comparative Analysis of Clinical Applications
The versatility of doxapram hydrochloride monohydrate across different clinical scenarios warrants analysis of its relative efficacy and appropriate dosing strategies for each indication.
Table 2: Clinical Applications and Recommended Dosing
Clinical Scenario | Respiratory Mechanism Affected | Recommended Administration Approach |
---|---|---|
Postanesthesia Respiratory Stimulation | Primarily tidal volume increase with mild respiratory rate effect | Single IV injection or short-term infusion based on respiratory parameters |
Drug-Induced CNS Depression | Central arousal and peripheral respiratory drive stimulation | Careful titration with continuous monitoring of respiratory status |
COPD with Acute Respiratory Insufficiency | Prevention of CO2 retention during oxygen therapy | Short-term infusion with arterial blood gas monitoring |
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